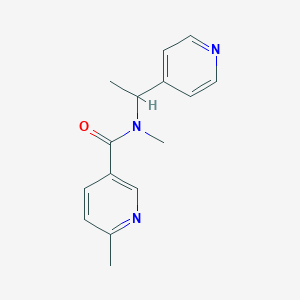![molecular formula C20H22N2O2 B7533706 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7533706.png)
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazolidine-2,4-diones. It has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. Ro 15-4513 is known to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system.
Mécanisme D'action
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 is known to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. It binds to a specific site on the receptor, known as the benzodiazepine site, which can modulate its function. This can result in increased or decreased inhibitory neurotransmission, depending on the context.
Biochemical and Physiological Effects:
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance the effects of GABA, resulting in increased inhibitory neurotransmission. This can lead to sedative and anxiolytic effects. 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 has also been shown to have anticonvulsant and muscle relaxant effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 has several advantages as a tool for scientific research. It is a highly selective ligand for the benzodiazepine site on the GABA-A receptor, which allows for specific modulation of its function. It is also a potent ligand, which allows for small concentrations to be used in experiments. However, 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 has some limitations. It has a relatively short half-life, which can limit its usefulness in certain experiments. It is also known to have some off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 in scientific research. One direction is the study of the role of the GABA-A receptor in various pathological conditions, such as anxiety disorders, epilepsy, and addiction. Another direction is the development of more selective ligands for the benzodiazepine site on the GABA-A receptor, which can allow for even more specific modulation of its function. Additionally, the development of new imaging techniques can allow for the visualization of the effects of 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 on the GABA-A receptor in vivo.
Méthodes De Synthèse
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 can be synthesized through a multi-step process starting with the reaction of 2-phenylacetonitrile with ethyl chloroacetate to form ethyl 2-phenyl-2-(chlorocarbonyl)acetate. This intermediate is then reacted with 2-methylpropylamine to form ethyl 2-phenyl-2-(2-methylpropyl)acetamide. The final step involves the reaction of this intermediate with formaldehyde and ammonium acetate to form 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513.
Applications De Recherche Scientifique
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to be a useful tool for studying the function of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 is known to bind to a specific site on the receptor, which can modulate its function. This can be used to study the role of the GABA-A receptor in various physiological and pathological conditions.
Propriétés
IUPAC Name |
5-(2-methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)12-18-19(23)22(20(24)21-18)13-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYDVNKGMYLJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)

![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)


![2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)

![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)

![1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)